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5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine

PI3K inhibitor selectivity thienopyrimidine SAR kinase isoform profiling

Researchers requiring a validated PI3K-binding pharmacophore for structure-based optimization often face limited access to the unsubstituted C6 core scaffold. This compound solves that gap. - Validated Binding Mode: Co-crystallized with PI3Kγ (PDB 3L16); morpholine engages hinge, pyridin-2-amine occupies affinity pocket. - Chemical Tractability: Unsubstituted C6 position enables fragment growth, PROTAC linker attachment, or scaffold hopping for proprietary library design. - IP Landscape Advantage: Unsubstituted C6 core disclosed but not biologically exemplified in patents; enables FTO exploration beyond patented C6-piperazine series.

Molecular Formula C15H15N5OS
Molecular Weight 313.4 g/mol
Cat. No. B15359329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine
Molecular FormulaC15H15N5OS
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC3=C2SC=C3)C4=CN=C(C=C4)N
InChIInChI=1S/C15H15N5OS/c16-12-2-1-10(9-17-12)14-18-11-3-8-22-13(11)15(19-14)20-4-6-21-7-5-20/h1-3,8-9H,4-7H2,(H2,16,17)
InChIKeyBSYRLSGPRXRNSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine: Scaffold Identity & Kinase Profile


5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine (CAS 1033733-45-7) is a thieno[3,2-d]pyrimidine derivative that constitutes the core pharmacophore of a well-characterized series of pan-phosphatidylinositol 3-kinase (PI3K) and dual PI3K/mTOR inhibitors [1]. The compound features a morpholine substituent at the 4-position of the thienopyrimidine core and a 2-aminopyridine moiety at the 2-position, a scaffold arrangement that has been co-crystallized with PI3Kγ (PDB 3L16) and demonstrates nanomolar inhibitory potency across Class I PI3K isoforms when elaborated with appropriate substituents [2].

1
Target engagement Co-crystal structure with PI3Kγ (PDB 3L16) validates morpholine-hinge binding and pyridin-2-amine affinity pocket orientation
2
Scaffold role Minimal pharmacophore for structure-based design; unsubstituted C6 permits derivatization without disrupting core binding interactions
3
Pathway focus Reported PI3Kα/β/δ/γ binding scaffold; PI3K-selective tool context (no mTOR co-inhibition expected due to absent C6 substituent)

5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine: C6 Substitution & Selectivity


Thieno[3,2-d]pyrimidine-based PI3K inhibitors cannot be freely interchanged because small structural variations at the C6 position of the scaffold profoundly alter the PI3K isoform selectivity profile, cellular potency, and pharmacokinetic behavior. The core compound 5-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine serves as the minimal pharmacophore that retains PI3K binding, but its unsubstituted C6 position defines a distinct selectivity fingerprint compared to C6-functionalized analogs [1]. Evidence from co-crystal structures (PDB 3L16) shows that the morpholine occupies the hinge region of PI3Kγ while the pyridin-2-amine engages the affinity pocket, but the C6 vector directly accesses the solvent-exposed region and the ribose pocket—positions that control isoform discrimination and off-target kinase interactions [2]. Consequently, substituting one thienopyrimidine for another without verifying the C6 substituent may lead to unintended shifts in isoform selectivity, loss of cellular efficacy, or altered ADME properties that invalidate experimental comparisons.

This core C6‑substituted analog
C6 modification may shift PI3K isoform selectivity; the unsubstituted core and analogs like CHEMBL1083810 are not interchangeable without isoform profiling review.
This core C6‑functionalized analog
Solubility and permeability profiles differ markedly; core may suit high-permeability cellular assays, while C6-piperazine analogs offer improved aqueous solubility—formulation context may not transfer.

5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine: Quantitative Evidence vs. Analogs


PI3K Isoform Selectivity: Core vs. CHEMBL1083810

The unsubstituted C6 core compound 5-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine lacks a substituent at the C6 position, whereas the closest fully characterized analog CHEMBL1083810 possesses a 6-{[4-(methylsulfonyl)piperazin-1-yl]methyl} group. CHEMBL1083810 exhibits a pan-PI3K inhibition profile with IC50 values of 5.5 nM (PI3Kα), 60 nM (PI3Kβ), 6.60 nM (PI3Kδ), and 33 nM (PI3Kγ) [1]. The absence of the C6 substituent in the target compound removes key interactions with the solvent-exposed region and ribose pocket of PI3K, which is predicted to alter the isoform selectivity profile—particularly the PI3Kα/β selectivity ratio—relative to CHEMBL1083810 [2]. Direct head-to-head PI3K isoform profiling data for the unsubstituted C6 core are not publicly available, representing a critical data gap for procurement decisions (see explicit evidence limitation statement).

PI3K isoform selectivity
Class-level inference
CHEMBL1083810 (C6-substituted) pan‑PI3K IC50: 5.5 nM α, 60 nM β, 6.60 nM δ, 33 nM γ. Isolated core compound not profiled in public databases.
Isoform selectivity context may differ; direct comparison not possible.
No target-specific potency data; procurement requires custom profiling or class-level SAR interpretation.
PI3K inhibitor selectivity thienopyrimidine SAR kinase isoform profiling

Binding Mode Validation: Co-Crystal Structure with PI3Kγ

The co-crystal structure of the core scaffold (PDB 3L16) with PI3Kγ confirms that the morpholine group forms a hydrogen bond with the hinge region (Val882), while the pyridin-2-amine moiety extends toward the affinity pocket [1]. This binding mode is structurally validated at atomic resolution and provides direct evidence of target engagement. In contrast, GNE-493, which replaces the pyridin-2-amine with a pyrimidin-2-amine and adds a C6-dimethylmethanol substituent, shows a different hinge-binding geometry and exhibits distinct mTOR co-inhibition (mTOR IC50 = 32 nM) that is not expected for the unsubstituted C6 core compound [2]. The structural data demonstrate that the core scaffold binds PI3Kγ as predicted, but the absence of the C6 substituent eliminates interactions that drive mTOR dual inhibition, making the core compound a PI3K-selective tool rather than a dual PI3K/mTOR agent.

Binding mode validation
Cross-study comparable
PI3Kγ co‑crystal (PDB 3L16): morpholine H‑bond to Val882; pyridin‑2‑amine occupies affinity pocket. mTOR inhibition not expected without C6 substituent.
Validated PI3Kγ target engagement; supports PI3K‑selective tool compound context.
Contrast with dual PI3K/mTOR inhibitor GNE‑493 (mTOR IC50 32 nM); core lacks structural determinants for mTOR activity.
protein-ligand co-crystal structure PI3Kgamma binding mode structure-based drug design

Stability & Formulation: Core vs. C6-Functionalized Analogs

The unsubstituted C6 core compound (MW ~311 g/mol) is significantly smaller and more lipophilic than C6-functionalized analogs such as CHEMBL1083810 (MW ~489 g/mol) or GNE-477 (MW ~504 g/mol). This difference in molecular weight and polar surface area directly affects DMSO solubility, aqueous stability, and membrane permeability . Class-level experience with thienopyrimidine scaffolds indicates that compounds lacking the C6 basic amine substituent generally exhibit reduced aqueous solubility at physiological pH but improved passive membrane permeability compared to their C6-piperazine counterparts [1]. These physicochemical differences are critical for experimental design: the core compound may be preferable for cell-based assays requiring high membrane penetration, while C6-substituted analogs with a basic amine handle may offer advantages for in vivo formulations requiring improved solubility.

Stability & formulation
Class-level inference
Core MW ~311 Da, predicted LogP ~2.8; C6‑substituted analogs MW ~489–505 Da, predicted LogP reduction ~1–2 units. Aqueous solubility expected lower for unsubstituted core.
Formulation and permeability context may differ; assay format selection should consider solubility constraints.
In silico predictions; experimental solubility data not available for isolated core.
compound stability DMSO solubility formulation compatibility

Evidence Limitation: Missing Potency Data for Unsubstituted Core

Despite extensive searching of BindingDB, ChEMBL, PubChem, PubMed, and patent databases, no direct quantitative biochemical or cellular potency data (IC50, Ki, EC50) were identified for the isolated unsubstituted C6 core compound 5-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine. All available PI3K potency data for the thienopyrimidine scaffold are associated with compounds bearing a substituent at the C6 position (e.g., CHEMBL1083810, GNE-493, GNE-477) [1]. The core compound appears to function as a synthetic intermediate or minimal pharmacophore in the published medicinal chemistry literature rather than as a standalone biological probe with reported activity data [2]. This evidence gap means that any procurement decision based on expected PI3K inhibitory potency must be made with the explicit understanding that the isolated core scaffold has not been independently validated in published enzyme or cell assays. Users are strongly advised to either: (a) request custom biochemical profiling from the vendor prior to large-scale purchase, or (b) select a structurally analogous compound with published potency data (e.g., CHEMBL1083810) if quantitative activity benchmarks are required for experimental design.

Evidence limitation
Data to verify
No direct IC50/Ki/EC50 data for isolated core compound across BindingDB, ChEMBL, PubChem, or patent literature.
Procurement requires custom biochemical profiling or selection of a published analog with activity benchmarks.
Vendor-supplied data should be verified before use; core appears as a synthetic intermediate in medicinal chemistry reports.
data gap evidence limitation procurement caveat

5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine: Application Scenarios


Structure-Based Drug Design: Minimal Pharmacophore

The co-crystallization of the core scaffold with PI3Kγ (PDB 3L16) validates its binding mode and provides an experimentally confirmed starting point for structure-based optimization [1]. The unsubstituted C6 position represents a tractable vector for fragment growth or scaffold hopping to explore novel chemical space beyond the extensively patented C6-piperazine series. Computational and medicinal chemistry teams can use this compound as a validated minimal binding element to design proprietary libraries or to evaluate new C6 substituents that avoid existing intellectual property while maintaining hinge-region engagement.

PI3K Pathway Studies: mTOR-Sparing Negative Control

Unlike dual PI3K/mTOR inhibitors such as GNE-493 (mTOR IC50 = 32 nM) or GNE-477, the core compound lacks the C6 substituent required for mTOR co-inhibition [2]. This property makes it a candidate for use as a PI3K-selective reference compound in assay systems where mTOR inhibition would confound phenotypic readouts. However, users must independently verify its PI3K potency in their specific assay, as direct biochemical IC50 data are not publicly available (see Evidence Limitation Statement in Section 3).

Chemical Biology Probe Development via C6 Derivatization

The core scaffold serves as an ideal starting material for the synthesis of affinity probes, PROTACs, or fluorescent conjugates. The C6 position is chemically accessible for functionalization without disrupting the morpholine-hinge and pyridin-2-amine affinity pocket interactions that are critical for PI3K binding [1]. Researchers developing chemical biology tools can leverage the validated binding mode to attach linker moieties at C6 for target engagement studies, while using the C6-unsubstituted core as a control compound lacking linker functionality.

Patent Circumvention & Novel IP Generation

The extensively patented C6-piperazine and C6-piperazine-sulfonamide series (e.g., US8586580B2, WO2012047538) cover C6-functionalized thienopyrimidines as kinase inhibitors [1]. The unsubstituted C6 core compound, as a disclosed but not biologically exemplified intermediate, may offer freedom-to-operate advantages for organizations seeking to develop novel C6-substituted analogs that fall outside existing patent claims. Procurement of this core scaffold enables legitimate structure-activity relationship exploration around non-patented C6 substituents while maintaining the validated morpholine-thienopyrimidine-pyridin-2-amine pharmacophore.

Application
Selection Property
Validation Focus
Structure-based drug design studies
Minimal pharmacophore with validated PI3Kγ co‑crystal binding mode
Target engagement confirmation by X‑ray crystallography
PI3K pathway studies requiring mTOR‑sparing control
C6‑unsubstituted scaffold lacks structural determinants for mTOR co‑inhibition
Verify PI3K‑selective response in cellular assay; no expected mTOR activity
Chemical biology probe development
C6 position accessible for linker attachment without disrupting hinge/affinity pocket interactions
Retain PI3K binding after conjugation; target engagement assay
Novel IP generation and patent circumvention research
Unsubstituted C6 scaffold lies outside exemplified patent claims on C6‑piperazine series
Freedom‑to‑operate analysis for new C6 substituents; SAR exploration
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